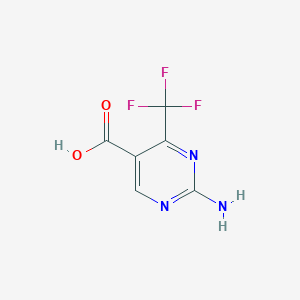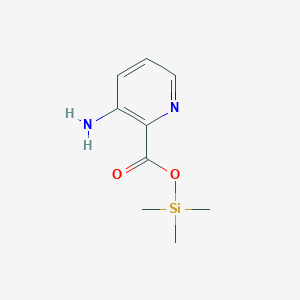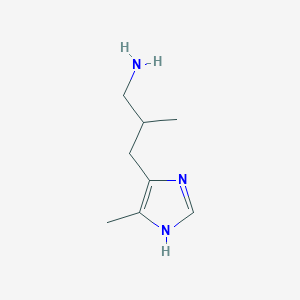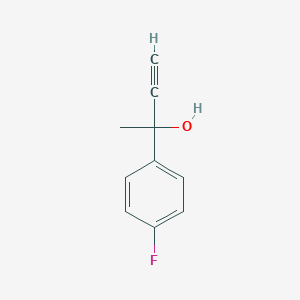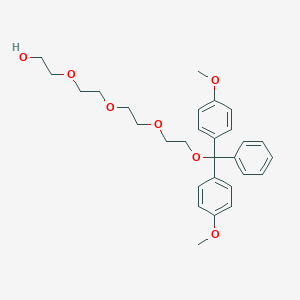
O1-(Dimethoxytrityl)tetraethylene glycol
Descripción general
Descripción
O1-(Dimethoxytrityl)tetraethylene glycol, also known as O1-(DMT)-Tetraethylene glycol, is a chemical compound with the molecular formula C29H36O7 and a molecular weight of 496.59 . It is used in various chemical reactions and has several synonyms, including 3,6,9,12-Tetraoxatridecan-1-ol .
Synthesis Analysis
The synthesis of polyethylene glycols (PEGs), which include tetraethylene glycol, involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support . The monomer contains a tosyl group at one end and a dimethoxytrityl group at the other . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation . The synthesis is entirely chromatography-free .Molecular Structure Analysis
The molecular structure of O1-(Dimethoxytrityl)tetraethylene glycol is complex, with a molecular formula of C29H36O7 . It is a derivative of tetraethylene glycol, which has a simpler structure with a molecular formula of C8H18O5 .Chemical Reactions Analysis
The chemical reactions involving tetraethylene glycol often involve transesterification . For example, the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly(ethylene glycol)s (PEGs) is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk) .Physical And Chemical Properties Analysis
The physical and chemical properties of tetraethylene glycol derivatives depend on their molecular weight . They are water-soluble polymers that can form hydrogen bonds . They have a stable, flexible, and neutral backbone, and good solubility in water and many other solvents .Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJWDNLBGXKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-(Dimethoxytrityl)tetraethylene glycol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


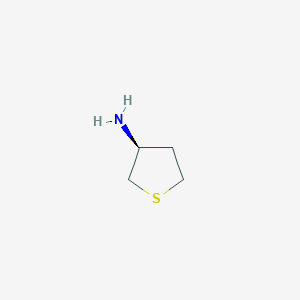
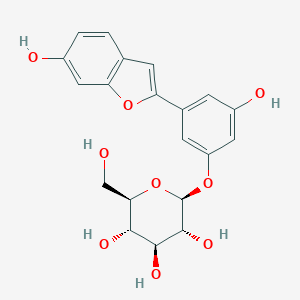
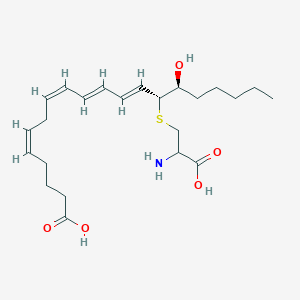
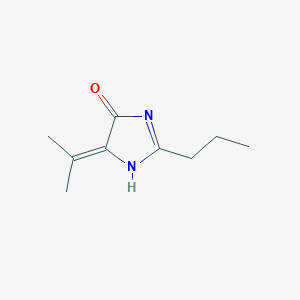
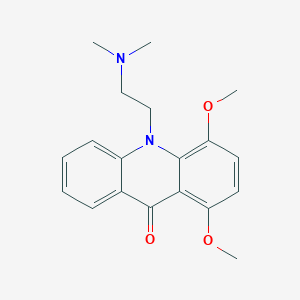
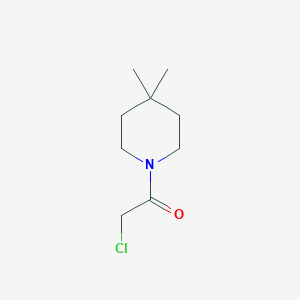
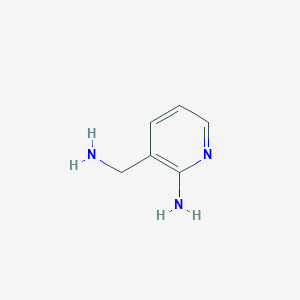
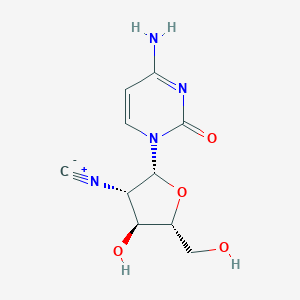
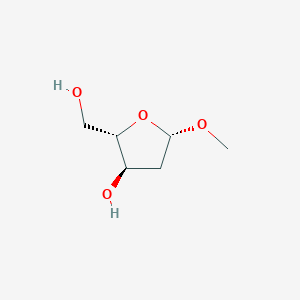
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
